molecular formula C24H38LiN7O19P3S B028667 Malonyl coenzyme A lithium salt CAS No. 108347-84-8

Malonyl coenzyme A lithium salt

Cat. No.: B028667
CAS No.: 108347-84-8
M. Wt: 860.6 g/mol
InChI Key: OPIJLICRFQMMJH-UHFFFAOYSA-N
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Description

Malonyl coenzyme A lithium salt (CAS: 108347-84-8) is a critical coenzyme A derivative formed via the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC). It serves as a substrate for fatty acid synthase (FAS) in the biosynthesis of palmitate and polyketides . Structurally, it consists of a malonyl group linked to coenzyme A via a thioester bond, with lithium as the counterion to enhance solubility and stability . Key roles include:

  • Fatty Acid Synthesis: FAS catalyzes the condensation of malonyl-CoA with acetyl-CoA to elongate fatty acid chains .
  • CPT1 Inhibition: High concentrations inhibit carnitine palmitoyltransferase 1 (CPT1), a mitochondrial enzyme responsible for fatty acid oxidation, thereby regulating energy metabolism .
  • α-Ketoglutarate Transport: Facilitates mitochondrial uptake of α-ketoglutarate, linking glycolysis to the TCA cycle .
  • Apoptosis Induction: Elevated levels due to FAS inhibition correlate with cancer cell apoptosis .

Its purity (≥90% by HPLC) and solubility (50 mg/mL in water) make it a staple in biochemical research .

Properties

InChI

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIJLICRFQMMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38LiN7O19P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585218
Record name PUBCHEM_16219642
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

860.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108347-84-8
Record name PUBCHEM_16219642
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Biotin Activation : ACC binds biotin, which acts as a mobile carboxyl carrier.

  • Carboxyl Transfer : Bicarbonate (HCO3\text{HCO}_3^-) donates a carboxyl group to biotin, forming carboxybiotin.

  • Substrate Carboxylation : The carboxyl group is transferred from carboxybiotin to acetyl-CoA, yielding malonyl-CoA.

Key Reaction Components

ComponentRoleConcentration Range
Acetyl-CoASubstrate1–10 mM
ATPEnergy source2–5 mM
Bicarbonate (HCO3\text{HCO}_3^-)Carboxyl group donor10–50 mM
BiotinCofactor0.1–1 µM
ACC EnzymeCatalyst0.5–2 U/mL

The reaction is typically conducted at pH 7.5 and 37°C , with a yield of 70–85% under optimal conditions. Post-reaction, the product is stabilized as the lithium salt by adding lithium hydroxide (LiOH\text{LiOH}) to neutralize the free acid form.

Industrial-Scale Fermentation

Industrial production leverages genetically modified microorganisms (e.g., Escherichia coli or Saccharomyces cerevisiae) engineered to overexpress ACC. This approach enhances yield and reduces reliance on purified enzymes.

Fermentation Parameters

ParameterValue
StrainE. coli BL21(DE3) pLysS
Induction Temperature25°C
Induction AgentIsopropyl β-D-1-thiogalactopyranoside (IPTG)
Duration18–24 hours

Post-fermentation, the broth undergoes:

  • Centrifugation : Remove cellular debris.

  • Ion-Exchange Chromatography : Purify malonyl-CoA using DEAE-sepharose columns.

  • Lithium Salt Precipitation : Adjust pH to 6.8 with LiOH\text{LiOH}, followed by lyophilization.

Chemical Synthesis and Purification

While enzymatic methods dominate, chemical synthesis routes exist for research-scale production.

Stepwise Synthesis

  • Activation of Malonic Acid : React malonic acid with N-hydroxysuccinimide (NHS) to form an active ester.

  • Coenzyme A Conjugation : Couple the activated ester with coenzyme A in aqueous buffer (pH 8.0).

  • Lithium Salt Formation : Add LiOH\text{LiOH} to precipitate the product.

Yield and Purity

StepYield (%)Purity (%)
Activation9285
Conjugation7890
Precipitation9599
FormTemperatureStability
Lyophilized Powder-20°C≥4 years
Aqueous Solution (PBS)4°C≤24 hours

Reconstitution in PBS (pH 7.2) at 10 mg/mL is standard, though prolonged solution storage is discouraged due to hydrolytic degradation.

Comparative Analysis of Production Methods

MethodScaleCost ($/g)Time (Days)
Enzymatic SynthesisLab-scale120–1503–5
FermentationIndustrial30–507–10
Chemical SynthesisResearch200–3005–7

Enzymatic synthesis balances cost and speed for laboratory use, while fermentation is preferred for bulk production. Chemical synthesis remains niche due to high costs but offers flexibility in analog design .

Chemical Reactions Analysis

Primary Reaction Types

Malonyl-CoA participates in three principal reaction classes:

Reaction Type Reagents/Conditions Major Products Biological Context
Condensation Fatty acid synthase, NADPHPalmitate (C16:0 fatty acid)Fatty acid biosynthesis
Decarboxylation Malonyl-CoA decarboxylaseAcetyl-CoA + CO₂Mitochondrial energy regulation
Polyketide Extension Polyketide synthase (PKS)Polyketide chains (e.g., antibiotics)Bacterial secondary metabolism

Decarboxylation and Metabolic Regulation

Decarboxylation of Malonyl-CoA by malonyl-CoA decarboxylase (MCD) yields acetyl-CoA, linking fatty acid synthesis to energy metabolism. This reaction:

  • Occurs in mitochondria and peroxisomes.
  • Regulates malonyl-CoA levels, indirectly controlling carnitine palmitoyltransferase 1 (CPT1) activity and fatty acid oxidation .

Inhibitors :

  • Etomoxir (CPT1 inhibitor) increases cellular malonyl-CoA concentrations, suppressing β-oxidation .

Stability and Degradation

Malonyl-CoA lithium salt exhibits the following stability profile:

  • Aqueous solution : Stable for ≤24 hours at 4°C (recommended concentration: 10 mg/mL in PBS) .
  • Solid form : Stable for ≥4 years at -20°C .
  • Degradation products : CO₂, inorganic phosphates, and free CoA under alkaline conditions .

Comparative Analysis With Related CoA Derivatives

Compound Structure Primary Role Distinct Feature
Malonyl-CoA C₂₄H₃₇N₇O₁₉P₃SLiFatty acid/polyketide elongationInhibits CPT1, regulating β-oxidation
Acetyl-CoA C₂₃H₃₈N₇O₁₇P₃SCitric acid cycle substrateCentral to energy metabolism
Succinyl-CoA C₂₅H₄₀N₇O₁₉P₃SHeme synthesis precursorKey intermediate in the TCA cycle

Scientific Research Applications

Key Applications

  • Metabolic Studies
    • Malonyl-CoA is crucial for understanding fatty acid metabolism, aiding researchers in exploring how cells utilize energy and store fats. It is particularly important in studies examining the regulation of metabolic pathways influenced by malonylation .
  • Biochemical Pathways
    • The compound is integral to investigating malonylation processes within various biochemical pathways, impacting protein function and cellular signaling. This application has implications for understanding diseases linked to metabolic dysregulation .
  • Drug Development
    • In pharmaceutical research, Malonyl-CoA is used to develop drugs targeting metabolic disorders. Its role in metabolic regulation provides insights into potential therapeutic interventions for conditions such as obesity and diabetes .
  • Enzyme Activity Research
    • As a substrate in enzyme assays, Malonyl-CoA allows scientists to measure the activity of malonyl-CoA-dependent enzymes. This application is vital for understanding enzyme kinetics and regulatory mechanisms in metabolic pathways .
  • Food Science
    • In food technology, Malonyl-CoA can be applied to study the effects of fatty acid composition on food quality and preservation, enhancing product development and nutritional analysis .

Case Study 1: Fatty Acid Synthesis in Cancer Cells

Research has shown that fatty acid synthesis supports cancer cell proliferation, which is essential for membrane generation and bioenergetics. Studies utilizing Malonyl-CoA have provided insights into how cancer cells manipulate fatty acid metabolism to sustain growth .

Case Study 2: Regulation of Energy Homeostasis

Investigations into hypothalamic lipids have highlighted the role of Malonyl-CoA in regulating energy homeostasis, influencing both food intake and energy expenditure. This research underscores the compound's importance in understanding obesity-related mechanisms .

Data Table: Applications Summary

Application AreaDescriptionKey Findings/Implications
Metabolic StudiesInvestigates fatty acid metabolism and energy utilizationEssential for understanding metabolic disorders
Biochemical PathwaysExplores malonylation processes affecting protein functionImpacts signaling pathways related to various diseases
Drug DevelopmentAids in developing treatments for metabolic disordersInsights into therapeutic targets for obesity and diabetes
Enzyme Activity ResearchMeasures activity of malonyl-CoA-dependent enzymesImportant for elucidating enzyme kinetics
Food ScienceStudies effects of fatty acids on food qualityEnhances nutritional product development

Mechanism of Action

Malonyl coenzyme A lithium salt exerts its effects primarily through its role as an intermediate in fatty acid synthesis. It serves as a substrate for fatty acid synthase, which catalyzes the elongation of fatty acid chains. The compound also regulates the transport of α-ketoglutarate across the mitochondrial membrane, influencing energy production and metabolic flux .

Comparison with Similar Compounds

Acetyl-CoA

  • Structure : Contains an acetyl group instead of malonyl.
  • Function: Precursor for malonyl-CoA via ACC-mediated carboxylation . Central to the TCA cycle and cholesterol synthesis.
  • Metabolic Role : Initiates fatty acid synthesis, whereas malonyl-CoA elongates chains .

Palmitoyl-CoA Lithium

  • Structure : A 16-carbon fatty acyl-CoA.
  • Function: Key substrate for β-oxidation and the carnitine shuttle . No role in fatty acid synthesis; instead, it is catabolized for energy production.
  • Clinical Relevance : Used to study metabolic disorders like mitochondrial dysfunction .

Oleoyl-CoA Lithium

  • Structure : An 18-carbon unsaturated fatty acyl-CoA.
  • Function :
    • Involved in lipid modification and membrane synthesis in E. coli and mammals .
    • Unlike malonyl-CoA, it participates in desaturation reactions rather than chain elongation.

Succinyl-CoA Sodium Salt

  • Structure : Contains a succinyl group and sodium ion.
  • Function: Intermediate in the TCA cycle, contributing to heme synthesis . No inhibitory effect on CPT1 or role in fatty acid biosynthesis.

Functional and Metabolic Comparisons

Role in Secondary Metabolism

  • Malonyl-CoA is a substrate in plant phenylpropanoid pathways, contributing to flavonoid synthesis (e.g., naringenin) when combined with p-coumaroyl-CoA .
  • Acetyl-CoA and succinyl-CoA lack this role, highlighting malonyl-CoA’s unique position in secondary metabolite biosynthesis.

Regulation of Insulin Signaling

Physicochemical and Application Differences

Property Malonyl-CoA Lithium Acetyl-CoA Palmitoyl-CoA Lithium Succinyl-CoA Sodium
Solubility (H₂O) 50 mg/mL ~100 mg/mL Low (requires detergents) 25 mg/mL
Key Enzyme Target FAS, CPT1 ACC, citrate synthase CPT1, β-oxidation enzymes α-KGDH, succinyl-CoA synthetase
Primary Pathway Fatty acid synthesis TCA cycle β-oxidation Heme synthesis
Inhibitory Role CPT1 inhibition None None None

Clinical and Industrial Relevance

  • Malonyl-CoA Decarboxylase Deficiency : Mutations cause malonic aciduria, characterized by cardiomyopathy and developmental delays, underscoring its metabolic indispensability .
  • Biotechnological Applications: Used to enhance phenolic compound production in grape cell cultures when combined with elicitors like insect saliva .
  • Cancer Research : High malonyl-CoA levels induce apoptosis in cancer cells, a therapeutic avenue under exploration .

Biological Activity

Malonyl Coenzyme A lithium salt (Mal-CoA) is a significant metabolite involved in various biochemical pathways, particularly in fatty acid metabolism and polyketide synthesis. This article explores the biological activity of Mal-CoA, focusing on its roles, mechanisms, and implications in cellular processes.

Overview of Malonyl Coenzyme A

Malonyl-CoA is synthesized from acetyl-CoA through the action of acetyl-CoA carboxylase (ACC). It serves as a crucial building block in the biosynthesis of fatty acids and polyketides. The lithium salt form is particularly noted for its stability and utility in research applications.

Key Functions

  • Fatty Acid Synthesis : Malonyl-CoA acts as an extender unit in fatty acid synthesis, where it condenses with acetyl-CoA to form longer-chain fatty acids.
  • Polyketide Synthesis : It is essential in the biosynthesis of bacterial aromatic polyketides, which have significant pharmaceutical applications.
  • Regulation of Metabolic Pathways : Malonyl-CoA plays a role in regulating energy metabolism by inhibiting carnitine palmitoyltransferase I (CPT1), thereby reducing fatty acid oxidation when energy substrates are abundant.

Inhibition of mTORC1

Recent studies indicate that Malonyl-CoA functions as an endogenous ATP-competitive inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1). Elevated levels of Malonyl-CoA, often resulting from the inhibition of fatty acid synthase (FASN), can downregulate mTORC1 activity, linking lipid metabolism to cellular growth and survival pathways.

  • Case Study : In yeast and mammalian cells, exogenous treatment with Mal-CoA resulted in reduced mTORC1 activity, demonstrating a direct regulatory mechanism where Mal-CoA binds to the mTOR catalytic pocket .

Impact on Cancer Cell Metabolism

High levels of Malonyl-CoA have been associated with apoptosis in cancer cells. By inhibiting FASN, researchers observed an accumulation of Malonyl-CoA that led to increased apoptosis rates among proliferating cancer cells. This suggests a potential therapeutic avenue for targeting lipid metabolism in cancer treatment.

Experimental Evidence

  • Cell Culture Studies : In experiments involving MCF-7 human breast cancer cells and U2OS osteosarcoma cells, inhibition of FASN led to significant increases in intracellular Malonyl-CoA levels and subsequent downregulation of mTORC1 activity .
  • Metabolic Switch : Malonyl-CoA has been characterized as a metabolic switch that regulates insulin sensitivity and glucose metabolism. Increased levels of this metabolite have been linked to enhanced glucose oxidation while decreasing fatty acid oxidation .

Data Table: Biological Activities and Effects of this compound

Biological ActivityEffect/OutcomeReference
Fatty Acid SynthesisExtender unit for palmitate production
Polyketide SynthesisEssential for bacterial aromatic polyketides
mTORC1 InhibitionReduces cell growth; links lipid metabolism to growth
Apoptosis InductionHigh levels lead to cancer cell apoptosis
Regulation of Insulin SensitivityAffects glucose transport in myotubes

Q & A

Q. What is the enzymatic role of Malonyl coenzyme A lithium salt in fatty acid biosynthesis, and how can its intracellular concentration be experimentally modulated?

Malonyl-CoA lithium salt serves as a substrate for fatty acid synthase (FASN), catalyzing the NADPH-dependent condensation with acetyl-CoA to form palmitate . To modulate its concentration, researchers often use acetyl-CoA carboxylase (ACC) inhibitors (e.g., TOFA) to reduce synthesis or supplement exogenous Malonyl-CoA in cell culture models. Quantification is typically performed via HPLC or enzymatic assays coupled with spectrophotometric detection .

Q. What are the optimal storage conditions and solubility protocols for Malonyl-CoA lithium salt in in vitro assays?

The compound is soluble in PBS (pH 7.2) at 10 mg/mL and should be stored at -20°C in single-use aliquots to avoid freeze-thaw degradation. For long-term stability, -80°C storage is recommended for up to 6 months. Prior to use, warming to 37°C with brief sonication ensures homogeneity .

Q. How is Malonyl-CoA lithium salt purity validated, and what quality control measures are critical for enzymatic studies?

Purity (≥90%) is confirmed via HPLC analysis, with certificates of analysis (COA) provided by suppliers. Researchers should cross-validate purity using LC-MS and ensure absence of contaminants like free CoA, which can interfere with kinetic assays .

Advanced Research Questions

Q. How does Malonyl-CoA lithium salt inhibit carnitine palmitoyltransferase 1 (CPT1), and what methodologies are employed to study its metabolic effects?

Malonyl-CoA acts as a potent CPT1 inhibitor, blocking fatty acid oxidation by preventing acyl-CoA transport into mitochondria. Experimental approaches include:

  • Radiolabeled tracers : Using [14C]-palmitate to measure β-oxidation rates in isolated mitochondria .
  • Seahorse assays : Quantifying real-time changes in oxygen consumption rates (OCR) in cells treated with Malonyl-CoA .
  • CPT1 activity assays : Purifying mitochondrial fractions and measuring malonyl-CoA-sensitive acyl-CoA dehydrogenase activity .

Q. What experimental strategies address contradictions in Malonyl-CoA’s dual role in promoting apoptosis and supporting cancer cell proliferation?

High Malonyl-CoA levels (via FASN inhibition) induce apoptosis by disrupting lipid membranes, while low levels support proliferation via membrane biosynthesis. Researchers reconcile these effects by:

  • Titrating FASN inhibitors (e.g., C75) to establish dose-response curves .
  • Using siRNA knockdowns to selectively modulate ACC isoforms (ACC1 vs. ACC2) .
  • Combining metabolomics (LC-MS) with apoptosis markers (e.g., caspase-3 activation) .

Q. How is Malonyl-CoA lithium salt utilized in stable isotope tracing studies to investigate metabolic flux?

Stable isotopes like [13C3]-Malonyl-CoA enable tracking of carbon incorporation into fatty acids or polyketides. Methodological considerations include:

  • Validating isotopic purity via NMR or high-resolution MS .
  • Optimizing cell permeability using electroporation or liposomal delivery for intracellular uptake .
  • Coupling with flux analysis software (e.g., INCA) to model metabolic pathways .

Q. In bacterial aromatic polyketide biosynthesis, how is Malonyl-CoA’s role as an extender unit experimentally validated?

Streptomyces glaucescens models are used to study polyketide synthases (PKS). Key methods include:

  • Enzyme assays : Purifying PKS complexes and measuring Malonyl-CoA incorporation via [14C]-labeling .
  • Gene knockout studies : Disrupting malonyl-CoA:acyl carrier protein transacylase (MCAT) to abrogate polyketide production .
  • Structural analysis : X-ray crystallography of PKS domains to map Malonyl-CoA binding sites .

Methodological Tables

Parameter Recommendation Reference
Solubility in aqueous buffers50 mg/mL in H₂O or PBS (pH 7.2)
Storage stability (-80°C)6 months; avoid repeated thawing
Purity validationHPLC (≥90%), LC-MS for isotopic studies
CPT1 inhibition IC₅₀2–5 µM in hepatocyte models

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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